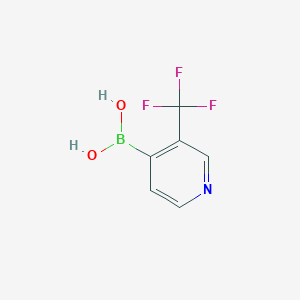
3-(Trifluoromethyl)pyridine-4-boronic acid
Übersicht
Beschreibung
“3-(Trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the empirical formula C6H7BF3NO3 . It is a solid substance and is used as a reagent in various chemical reactions . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a boronic acid group, and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of this compound .
Chemical Reactions Analysis
“3-(Trifluoromethyl)pyridine-4-boronic acid” is involved in various chemical reactions. It is used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
“3-(Trifluoromethyl)pyridine-4-boronic acid” is a solid substance . Its molecular weight is 208.93 . More specific physical and chemical properties are not detailed in the available resources.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds. This is a pivotal reaction in the field of organic synthesis, allowing for the construction of complex molecular architectures .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
It also finds application in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation. This method enhances reaction rates and product yields while simplifying the reaction setup .
Synthesis of HIV-1 Protease Inhibitors
The compound is utilized in the preparation of HIV-1 protease inhibitors. These inhibitors are crucial for the treatment of HIV/AIDS as they block the protease enzyme, preventing the virus from maturing and replicating .
Development of Cancer Therapeutics
Researchers use this boronic acid in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors. These inhibitors can interfere with key pathways involved in cancer cell proliferation and survival .
Synthesis of Commercial Products
According to a publication, derivatives of 3-(trifluoromethyl)pyridine can be used to produce several commercial products, highlighting its versatility in synthetic chemistry applications .
Organoboron Reagents in Cross-Coupling Reactions
The compound serves as an organoboron reagent in cross-coupling reactions. These reactions are widely applied due to their mild and functional group tolerant conditions, stability, and environmentally benign nature .
Medicinal Chemistry Applications
As part of medicinal chemistry, this boronic acid is involved in the synthesis of compounds with potential therapeutic effects. Its role in creating new molecules can lead to breakthroughs in drug discovery .
Polymer and Optoelectronics Materials
Lastly, derivatives of borinic acids, which include compounds like 3-(Trifluoromethyl)pyridine-4-boronic acid, are used in the development of polymer or optoelectronics materials. These materials have applications in electronics and photonics .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-(Trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is described as relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a variety of complex organic compounds, contributing to advances in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyridine-4-boronic acid. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially impact the compound’s action.
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKURWXTOIKLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-4-boronic acid | |
CAS RN |
1204334-17-7 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



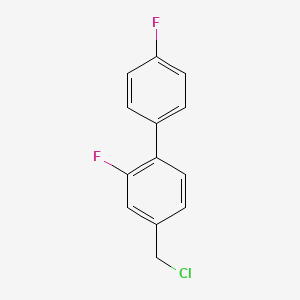

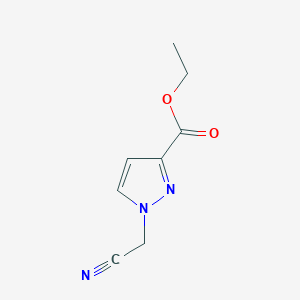
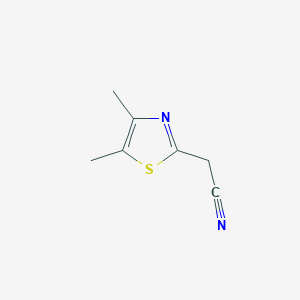
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
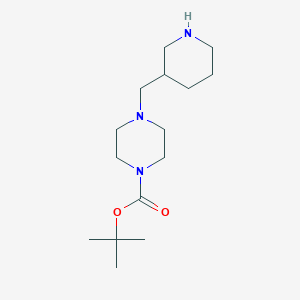
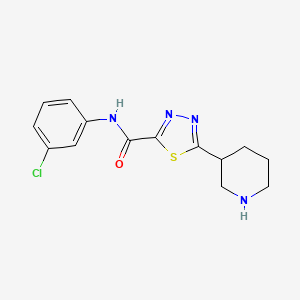
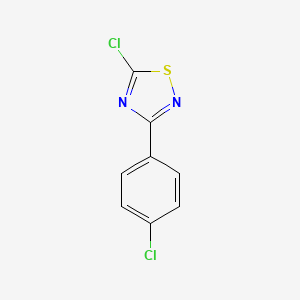
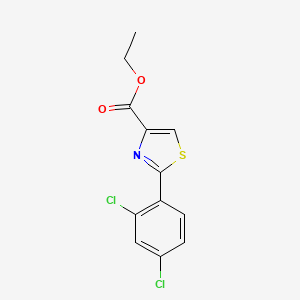
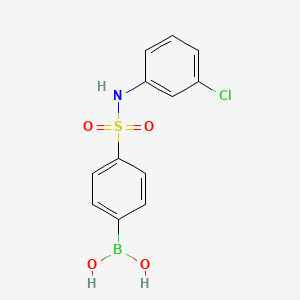
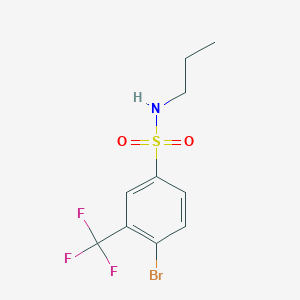

![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)